2-Methylbenzo[d]oxazol-5-ol is a heterocyclic compound characterized by the presence of a benzoxazole ring with a hydroxyl group at the 5-position and a methyl group at the 2-position. This compound is gaining attention due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and as a potential therapeutic agent. The unique structural features contribute to its biological activity, making it a subject of interest in various scientific studies.
The compound is classified under the category of benzoxazoles, which are known for their significant biological activities. Benzoxazoles are often used in drug discovery due to their ability to interact with biological targets, including enzymes and receptors. The specific structure of 2-Methylbenzo[d]oxazol-5-ol allows for various modifications, enhancing its potential as a lead compound in medicinal chemistry.
The synthesis of 2-Methylbenzo[d]oxazol-5-ol can be achieved through several methods, with one common approach involving the condensation of 2-methylphenol with an appropriate amine under acidic conditions. This reaction typically leads to the formation of the benzoxazole ring.
The molecular formula of 2-Methylbenzo[d]oxazol-5-ol is C9H9NO, indicating it contains nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features:
2-Methylbenzo[d]oxazol-5-ol can undergo various chemical reactions typical for phenolic compounds and heterocycles:
These reactions allow for the modification of the compound to enhance its biological activity or to synthesize derivatives with improved properties.
The mechanism of action for 2-Methylbenzo[d]oxazol-5-ol involves its interaction with biological targets, which may include enzymes or receptors relevant in various diseases:
2-Methylbenzo[d]oxazol-5-ol has several scientific uses:
Benzoxazole derivatives have been integral to pharmaceutical development since the mid-20th century, serving as privileged scaffolds in neuropharmacology and antimicrobial therapy. The bicyclic aromatic system—comprising fused benzene and oxazole rings—confers remarkable structural stability and diverse bioactivity profiles. Marketed drugs containing this core include:
Table 1: Clinically Approved Benzoxazole-Based Drugs
Drug Name | Therapeutic Category | Biological Target | Year Approved |
---|---|---|---|
Chlorzoxazone | Muscle relaxant | GABA_A receptor | 1958 |
Flunoxaprofen | NSAID | COX-2 | 1986 |
Tafamidis | Amyloidosis treatment | Transthyretin | 2011 |
Boxazomycin B | Antibiotic | Microbial membranes | 1980s (research) |
Recent studies demonstrate benzoxazole derivatives' efficacy against emerging targets, particularly monoamine oxidase (MAO) enzymes. MAO-B inhibitors like selegiline derivatives alleviate Parkinsonian symptoms by reducing dopamine metabolism, while MAO-A inhibitors show antidepressant potential through serotonin modulation [1].
2-Methylbenzo[d]oxazol-5-ol (CAS 23997-94-6, C₈H₇NO₂, MW 149.15 g/mol) possesses three strategic features enabling rational drug design:
This scaffold’s synthetic versatility is evidenced in MAO inhibitor development. Recent studies show that benzyloxy-functionalized derivatives of 2-methylbenzo[d]oxazol-5-ol exhibit sub-micromolar MAO-B inhibition (e.g., compound 2e, IC₅₀ = 0.0033 µM), surpassing reference inhibitors like selegiline. Molecular docking reveals the methyl group’s van der Waals interactions with MAO-B’s entrance cavity, while the benzoxazole core hydrogen-bonds with flavin adenine dinucleotide (FAD) cofactors [1].
Regiochemical precision governs benzoxazole bioactivity. Comparative analysis of C5 vs. C6 substitution reveals dramatic pharmacological differences:
Table 2: Positional Isomer Effects on Biological Activity
Substitution Position | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Antimicrobial MIC (µM) |
---|---|---|---|
C5-OH (2-methylbenzo[d]oxazol-5-ol) | 0.592–10.5 | 0.0023–0.67 | 1.14–2.57 × 10⁻³ |
C6-OH (2-methylbenzo[d]oxazol-6-ol) | 1.11–17.0 | 0.0033–5.36 | 2.40–5.36 × 10⁻³ |
Electronic effects also modulate target engagement. Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzyloxy moiety enhance MAO-B selectivity by 300-fold versus MAO-A, while methoxy substitutions improve anticancer activity against colorectal carcinoma (HCT116) cells [1] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1